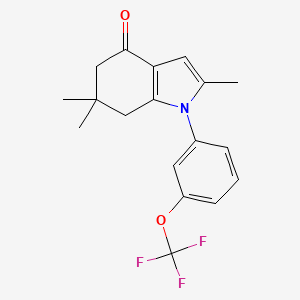

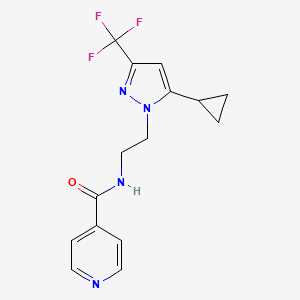

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one (TTHIO) is an organic compound with a molecular formula of C14H14F3NO. It is a member of the indole family of compounds and is a potent inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). TTHIO has been studied extensively for its pharmacological and biochemical effects, and its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Polymerization Initiators and Complexation

Studies have explored the complexation and polymerization initiation capabilities of compounds with trifluoromethoxy groups and related structures. For instance, the complexation of trifluoromethanesulphonates by their conjugate acid in solvents like dichloromethane and acetonitrile has been examined, highlighting the strong solvation capabilities of these compounds (Souverain et al., 1980). This research can be indicative of the roles such functionalities might play in initiating polymerizations or in creating superacidic conditions for various synthetic applications.

Reactivity in Organic Synthesis

The reactivity of hypervalent iodine compounds for trifluoromethylation reactions has been demonstrated, offering pathways to introduce trifluoromethoxy groups into aromatic compounds (Stanek et al., 2008). Such methodologies could be relevant for synthesizing compounds with the trifluoromethoxy phenyl group, akin to the compound of interest, highlighting its potential in designing new materials or pharmaceuticals with unique properties.

Applications in Material Science

The synthesis of polyphosphazenes bearing specific side groups for studying photochemical behavior reflects the utility of precisely designed chemical functionalities in materials science (Allcock & Cameron, 1994). Such studies can inform the development of light-responsive materials, where the introduction of specific groups like the trifluoromethoxy phenyl can tailor the material's properties for advanced applications.

Novel Synthetic Routes and Molecular Structures

Research on the synthesis and characterization of molecules with distinct substituents, including those similar to the trifluoromethoxy group, underscores the versatility of these functionalities in creating novel compounds with potential applications in organic synthesis, catalysis, and material science (Tamm et al., 1996). The exploration of such compounds can lead to new synthetic strategies and a deeper understanding of molecular interactions and reactivity.

Propriétés

IUPAC Name |

2,6,6-trimethyl-1-[3-(trifluoromethoxy)phenyl]-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-11-7-14-15(9-17(2,3)10-16(14)23)22(11)12-5-4-6-13(8-12)24-18(19,20)21/h4-8H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXPXBEDCTIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC(=CC=C3)OC(F)(F)F)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2800822.png)

![(2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2800824.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2800825.png)

![7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2800830.png)

![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2800831.png)

![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)

![8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2800842.png)